3-[[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]methyl]-6-bromo-2-sulfanylidene-1H-quinazolin-4-one 3-[[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]methyl]-6-bromo-2-sulfanylidene-1H-quinazolin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15078362
InChI: InChI=1S/C28H25BrN4O4S/c29-21-6-7-23-22(14-21)27(35)33(28(38)30-23)16-18-1-4-20(5-2-18)26(34)32-11-9-31(10-12-32)15-19-3-8-24-25(13-19)37-17-36-24/h1-8,13-14H,9-12,15-17H2,(H,30,38)
SMILES:
Molecular Formula: C28H25BrN4O4S
Molecular Weight: 593.5 g/mol

3-[[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]methyl]-6-bromo-2-sulfanylidene-1H-quinazolin-4-one

CAS No.:

Cat. No.: VC15078362

Molecular Formula: C28H25BrN4O4S

Molecular Weight: 593.5 g/mol

* For research use only. Not for human or veterinary use.

3-[[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]methyl]-6-bromo-2-sulfanylidene-1H-quinazolin-4-one -

Specification

Molecular Formula C28H25BrN4O4S
Molecular Weight 593.5 g/mol
IUPAC Name 3-[[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]methyl]-6-bromo-2-sulfanylidene-1H-quinazolin-4-one
Standard InChI InChI=1S/C28H25BrN4O4S/c29-21-6-7-23-22(14-21)27(35)33(28(38)30-23)16-18-1-4-20(5-2-18)26(34)32-11-9-31(10-12-32)15-19-3-8-24-25(13-19)37-17-36-24/h1-8,13-14H,9-12,15-17H2,(H,30,38)
Standard InChI Key LRNKSFHDZGHSBD-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)CN5C(=O)C6=C(C=CC(=C6)Br)NC5=S

Introduction

The compound 3-[[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]methyl]-6-bromo-2-sulfanylidene-1H-quinazolin-4-one is a quinazoline derivative with potential applications in medicinal chemistry. Quinazoline derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound combines structural features such as the quinazolinone core, bromine substitution, and a piperazine moiety linked to a benzodioxole group, which may contribute to its pharmacological profile.

Synthesis

Although specific synthesis protocols for this compound were not found in the provided references, general methods for synthesizing quinazoline derivatives involve:

  • Formation of the Quinazoline Core: Typically achieved through cyclization of anthranilic acid derivatives with carbonyl compounds.

  • Functionalization at Position 6: Bromination using reagents like NBS (N-Bromosuccinimide).

  • Attachment of Piperazine-Benzodioxole Moiety: Coupling reactions involving piperazine derivatives and benzodioxole intermediates using amide bond formation strategies (e.g., carbodiimide-mediated coupling).

Further experimental studies would be required to optimize yields and purity.

Anticancer Potential

Quinazoline-based compounds are known inhibitors of tyrosine kinases such as EGFR (epidermal growth factor receptor), which play a critical role in cancer cell proliferation and survival . The bromine atom and sulfanylidene group may enhance binding affinity to these targets through halogen bonding and sulfur interactions.

Antimicrobial Activity

The benzodioxole-piperazine moiety has been reported to exhibit antimicrobial effects against Gram-positive and Gram-negative bacteria . The incorporation of this group into the quinazoline scaffold could result in dual anticancer and antibacterial activity.

Molecular Docking Studies

In silico docking studies on similar compounds have demonstrated high binding affinities to enzymes like DNA gyrase (antibacterial target) and 5-lipoxygenase (anti-inflammatory target) . These findings suggest that this compound may warrant further computational and experimental evaluation.

Analytical Characterization

TechniqueExpected Observations
NMR SpectroscopySignals corresponding to aromatic protons (benzodioxole), aliphatic protons (piperazine), and quinazoline protons.
Mass SpectrometryMolecular ion peak at ~530 m/z confirming molecular weight.
IR SpectroscopyPeaks for C=O (amide), C-Br stretch, and aromatic C-H vibrations.

These techniques are essential for confirming the identity and purity of the compound.

Research Applications

This compound holds promise in various fields:

  • Drug Development: As a lead molecule for anticancer or antimicrobial agents.

  • Structure Optimization: Modifying substituents to enhance potency or selectivity.

  • Pharmacokinetics Studies: Investigating absorption, distribution, metabolism, and excretion (ADME) profiles.

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